molecular formula CH5N5O B096506 5-Aminotetrazole monohydrate CAS No. 15454-54-3

5-Aminotetrazole monohydrate

Cat. No.: B096506
CAS No.: 15454-54-3
M. Wt: 103.08 g/mol
InChI Key: JVSMPWHQUPKRNV-UHFFFAOYSA-N
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Description

1H-Tetrazol-5-amine hydrate is an organic compound with the molecular formula CH5N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-amine hydrate can be synthesized through several methods. One common method involves the reaction of cyanamide with hydrazoic acid, which produces 5-aminotetrazole. This reaction can be carried out in the presence of a catalyst to improve yield and efficiency .

Industrial Production Methods: In industrial settings, 5-Aminotetrazole monohydrate is often produced using a one-pot synthesis method. This involves treating cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the desired compound .

Comparison with Similar Compounds

1H-Tetrazol-5-amine hydrate can be compared with other similar compounds, such as:

Uniqueness: 1H-Tetrazol-5-amine hydrate is unique due to its high nitrogen content and versatility in various chemical reactions. Its ability to form stable compounds and participate in diverse reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2H-tetrazol-5-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSMPWHQUPKRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480656
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15454-54-3
Record name 2H-Tetrazol-5-amine, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15454-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminotetrazole monohydrate
Reactant of Route 2
5-Aminotetrazole monohydrate
Reactant of Route 3
5-Aminotetrazole monohydrate
Reactant of Route 4
5-Aminotetrazole monohydrate
Reactant of Route 5
5-Aminotetrazole monohydrate
Reactant of Route 6
5-Aminotetrazole monohydrate

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